2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzamide core with substituents at various positions, including chlorine, nitro, and oxadiazole moieties.
- This compound exhibits interesting biological properties, making it relevant for scientific research and potential applications.
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide: , also known by its chemical formula , is a complex organic compound.
Preparation Methods
- The synthetic routes to prepare this compound involve several steps.
- One possible method starts with the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .
- Further transformations lead to the formation of the desired compound.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide: can undergo various reactions:
Scientific Research Applications
Medicine: Research explores its potential as an antimicrobial agent.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its applications extend to materials science and pharmaceuticals.
Mechanism of Action
- The exact mechanism remains an active area of study.
- It likely interacts with specific molecular targets, affecting cellular processes.
- Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide: can be compared with related compounds:
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights
Properties
Molecular Formula |
C17H13ClN4O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13ClN4O4/c1-9-7-11(16-19-10(2)26-21-16)3-6-15(9)20-17(23)13-5-4-12(22(24)25)8-14(13)18/h3-8H,1-2H3,(H,20,23) |
InChI Key |
XHJAEJMTQBNGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.